molecular formula C22H24N4O2 B2759900 N-(2-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide CAS No. 1029734-65-3

N-(2-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide

Cat. No.: B2759900
CAS No.: 1029734-65-3
M. Wt: 376.46
InChI Key: KUISHCBQMGSNBS-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
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Biological Activity

N-(2-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H22N3O2C_{19}H_{22}N_3O_2. Its structure features a quinoxaline moiety, which is known for its diverse biological activities. The presence of the piperidine ring contributes to its pharmacological properties.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Tyrosine Kinases : Quinoxaline derivatives have been shown to inhibit various tyrosine kinases, which play critical roles in cancer cell proliferation and survival .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways and downregulating anti-apoptotic proteins such as Bcl-2 .
  • Cell Cycle Arrest : Some studies suggest that quinoxaline derivatives can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell division .

In Vitro Anticancer Activity

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notable findings include:

  • Cytotoxicity Testing : In vitro tests revealed significant cytotoxic activity against human tumor cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these tests ranged from 5 to 20 µM, indicating potent activity .
  • Mechanistic Studies : Morphological assessments using Hoechst staining confirmed that treated cells exhibited classic apoptotic features such as chromatin condensation and nuclear fragmentation .

Case Study 1: Anticancer Activity

In a study focused on the synthesis and biological evaluation of quinoxaline derivatives, this compound was tested alongside other analogs. The results indicated that this compound displayed superior cytotoxicity compared to standard chemotherapeutics like etoposide, with IC50 values significantly lower than those observed for controls .

Case Study 2: Mechanistic Insights

Another research effort investigated the apoptosis-inducing capabilities of this compound in MCF-7 cells. The study found that treatment led to increased expression of caspase-3 and decreased levels of Bcl-2, confirming the mechanism by which the compound induces cell death through apoptosis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1HCT1165Apoptosis induction
Study 2MCF710Cell cycle arrest and apoptosis
Study 3HeLa15Tyrosine kinase inhibition

Properties

IUPAC Name

N-(2-methylphenyl)-2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-9-3-4-10-17(16)23-20(27)15-26-19-12-6-5-11-18(19)24-21(22(26)28)25-13-7-2-8-14-25/h3-6,9-12H,2,7-8,13-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUISHCBQMGSNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.